molecular formula C29H26ClFN4O4S B000449 Lapatinib CAS No. 231277-92-2

Lapatinib

Cat. No.: B000449
CAS No.: 231277-92-2
M. Wt: 581.1 g/mol
InChI Key: BCFGMOOMADDAQU-UHFFFAOYSA-N
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Description

Lapatinib (Tykerb®) is an orally administered, small-molecule dual tyrosine kinase inhibitor targeting both epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2/ErbB2). It is FDA-approved for HER2-positive metastatic breast cancer (MBC) in combination with capecitabine or letrozole, particularly after progression on trastuzumab-based therapies . This compound binds reversibly to the intracellular ATP-binding domain of EGFR and HER2, inhibiting downstream signaling pathways such as PI3K/Akt and MAPK, which drive tumor proliferation and survival . Its unique pharmacokinetic profile includes low gastrointestinal (GI) absorption and an inability to cross the blood-brain barrier (BBB), though it avoids P-glycoprotein (P-gp)-mediated efflux, enhancing intracellular retention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lapatinib involves several key steps. One of the primary synthetic routes includes the reaction of 4-chloro-6-iodo-quinazoline with 3-chloro-4-(3-fluorobenzyloxy)aniline to form N-[3-chloro-4-(3’-fluorobenzyloxy)phenyl]-6-iodo-quinazoline. This intermediate is then reacted with 5-(4-(3-chloro-4-(3-fluorobenzyloxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of the Meerwein reaction as a key step in the aryl C-C bond formation, avoiding costly boronate coupling chemistry used in conventional synthesis. This method is more cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Traditional Synthetic Routes

Early methods used Suzuki coupling and reductive amination (Table 1):

StepReaction TypeKey Reagents/ConditionsYieldPuritySource
1Suzuki coupling5-formylfuran-2-boronic acid, Pd/C, DME/MeOH72%98.3%
2Reductive aminationNaBH4_4, 2-(methylsulfonyl)ethylamine70%98%
3CrystallizationTosic acid, glycol dimethyl etherN/A99.5%

These routes faced challenges, including toxic intermediates (e.g., stannane reagents) and lengthy purification steps .

Improved Methods

Sustainable approaches emphasize atom efficiency and telescoped reactions :

  • One-pot C–C coupling and hydrogenation : Pd/C catalyzes sequential Suzuki coupling and imine reduction, achieving 95% conversion .
  • Transfer hydrogenation : Using HCO2_2NH4_4 instead of H2_2 reduces safety risks (71% isolated yield) .

Metabolic Reactions and Biotransformation

This compound undergoes extensive hepatic metabolism, primarily via CYP3A4/5 (70% contribution) :

Major Metabolic Pathways

EnzymeReaction TypeMetaboliteActivity Relative to Parent
CYP3A4OxidationGW690006 (N-oxide)Retains EGFR inhibition
CYP2C8/19DealkylationInactive hydroxylatedNone
  • Elimination : >98% via fecal excretion, with <2% renal clearance .
  • Drug Interactions : this compound inhibits CYP3A4 (Ki_i = 4 µM) and CYP2C8 (Ki_i = 0.6 µM), increasing AUC of co-administered drugs like irinotecan by 41% .

Analytical Characterization

This compound and intermediates are monitored using:

  • HPLC/MS/MS : Quantification in plasma (LLOQ: 1 ng/mL) and tissues (LLOQ: 5 ng/g) .
  • NMR/X-ray Diffraction : Confirmation of monohydrate crystal structure .
  • IR and Elemental Analysis : Validation of functional groups and stoichiometry .

Key Reaction Schemes

  • Suzuki Coupling : 6 Iodoquinazoline+5 Formylfuran 2 boronic acidPd CImine Intermediate\text{6 Iodoquinazoline}+\text{5 Formylfuran 2 boronic acid}\xrightarrow{\text{Pd C}}\text{Imine Intermediate}
  • Reductive Amination : Imine+2 Methylsulfonyl ethylamineNaBH4This compound Free Base\text{Imine}+\text{2 Methylsulfonyl ethylamine}\xrightarrow{\text{NaBH}_4}\text{this compound Free Base}
  • CYP3A4-Mediated Oxidation : This compoundCYP3A4GW690006 Active Metabolite \text{this compound}\xrightarrow{\text{CYP3A4}}\text{GW690006 Active Metabolite }

Scientific Research Applications

Treatment of HER2-Positive Breast Cancer

Lapatinib was approved by the FDA in March 2007 for use in combination with capecitabine for advanced or metastatic breast cancer that overexpresses HER2. Clinical trials have demonstrated that this compound significantly reduces the risk of disease progression when combined with capecitabine compared to capecitabine alone, showing a reduction in progression risk by 51% in pivotal phase III trials .

Table 1: Efficacy of this compound in Clinical Trials

Study TypeCombination TreatmentPatient PopulationOutcome
Phase III TrialThis compound + CapecitabineHER2-positive advanced breast cancer51% reduction in disease progression
Phase II StudyThis compound + TrastuzumabHeavily pretreated HER2+ patientsImproved overall survival rates
Open-label StudyThis compound + Hormonal TherapyAdvanced breast cancerModest anti-tumor activity observed

Central Nervous System Metastases

This compound has shown promise in treating brain metastases from HER2-positive breast cancer. Studies indicate that it can penetrate the blood-brain barrier, leading to significant reductions in tumor volume in animal models and modest efficacy in clinical settings. In one study, 20% of evaluable patients experienced a CNS objective response, and 40% showed at least a 20% volumetric reduction in CNS lesions .

Combination Therapies

This compound is often used in combination with other therapies to enhance its efficacy:

  • With Trastuzumab : Combining this compound with trastuzumab has shown synergistic effects on tumor cell apoptosis, particularly in trastuzumab-resistant cell lines .
  • With Lipid-Based Nanoparticles : Recent research has explored the use of lipid-based nanoparticles as carriers for this compound, improving its delivery and effectiveness against tumors due to enhanced permeability and retention (EPR) effects .

Other Cancer Types

While primarily indicated for breast cancer, this compound's applications are being investigated for other malignancies:

  • Gastric Cancer : Trials are ongoing to assess this compound's effectiveness in HER2-positive gastric and gastroesophageal junction cancers.
  • Head and Neck Cancers : Research is exploring this compound's role in treating head and neck squamous cell carcinoma, particularly those expressing EGFR and HER2.

Pharmacodynamics and Mechanism of Action

This compound inhibits the phosphorylation of EGFR and HER2, leading to reduced cell proliferation and increased apoptosis in tumor cells. It has demonstrated significant activity against tumors that are resistant to other therapies, including trastuzumab . The compound exhibits a slow dissociation rate from its targets, prolonging its inhibitory effects on receptor phosphorylation.

Case Studies and Clinical Insights

Several case studies highlight this compound's effectiveness:

  • A study involving patients with CNS metastases showed positive responses to this compound-based therapies, emphasizing its potential as a treatment option for patients with limited alternatives .
  • In another instance, patients previously treated with multiple lines of therapy demonstrated improved outcomes when switched to this compound-based regimens .

Mechanism of Action

Lapatinib is a 4-anilinoquinazoline kinase inhibitor that targets the intracellular tyrosine kinase domains of both HER1/EGFR and HER2/ERBB2. By binding to these domains, this compound prevents receptor autophosphorylation upon ligand binding, thereby inhibiting tumor cell growth. This mechanism is crucial for its effectiveness in treating HER2-positive breast cancer .

Comparison with Similar Compounds

Mechanism of Action and Binding Kinetics

Lapatinib vs. Gefitinib/Erlotinib (EGFR-Specific Inhibitors)

  • Gefitinib and Erlotinib selectively inhibit EGFR but lack HER2 activity. Despite shared EGFR targeting, this compound’s mean graph patterns in the NCI60 tumor cell line panel correlate closely with gefitinib (Pearson coefficient: 0.88), suggesting overlapping mechanisms .
  • Key Difference : this compound binds EGFR in a closed conformation, resulting in slower dissociation rates (~300 minutes vs. <10 minutes for gefitinib), prolonging receptor inhibition .

This compound vs. AG1478 (Experimental EGFR Inhibitor)

  • Both reduce tumor growth in zebrafish embryos, but AG1478 predominantly perturbs p38 MAPK, while this compound uniquely sensitizes cells to Notch pathway inhibition, highlighting divergent downstream effects despite similar phenotypic outcomes .

This compound vs. Novel Dual Inhibitors

  • Compound 3e: A quinoline-based dual EGFR/HER2 inhibitor with superior GI absorption (SwissADME) compared to this compound .
  • Compound 5e: A cyanopyridine derivative showing stronger inhibition of HER2 (IC50: 0.077 µM vs. This compound’s 0.131 µM) and VEGFR-2 (IC50: 0.124 µM vs. 0.182 µM) .

Potency and Binding Affinity

Compound Target IC50 (µM) or Binding Affinity (kcal/mol) Reference
This compound EGFR/HER2 HER2: 0.131 ± 0.012; EGFR: 0.182 ± 0.010
Erlotinib EGFR EGFR: 0.19 (cell-based assays)
Compound 5e HER2/VEGFR-2 HER2: 0.077; VEGFR-2: 0.124
Compound 6o EGFR Binding affinity: -12.64 (vs. -13.06 for this compound)
This compound Derivative F SARS-CoV-2 3CLpro Binding affinity: -24.22 (vs. -17.09 for this compound)

Notes:

  • This compound derivatives (e.g., E and F ) designed for SARS-CoV-2 3CLpro inhibition exhibit stronger binding than this compound but share poor compliance with Lipinski/Ghose drug-likeness rules .
  • Thienopyrimidine compound 8 (IC50: ~66 nM) mirrors this compound’s anti-proliferative activity in HN5 and BT474 cell lines .

Pharmacokinetics and Drug-Likeness

Property This compound Compound 3e Compound 5e
GI Absorption Low High Not reported
BBB Permeability No No No
P-gp Substrate No No Not reported
Lipinski Rule Compliance No No Yes (5e)
Major Toxicity Hepatotoxicity Lower predicted Similar to this compound

Key Findings :

  • This compound’s low GI absorption limits bioavailability, whereas 3e shows improved absorption .
  • None of the compared compounds cross the BBB, reducing neurotoxicity risks .

Combination Therapies

  • This compound + Capecitabine (LX) : Median progression-free survival (PFS): 6.2 months; overall survival (OS): 19.4 months .

Dual-Targeted Regimens

  • Trastuzumab + this compound + Chemotherapy (HLC) : Emerging as an alternative to LX, with preliminary efficacy in HER2+ MBC .

Biological Activity

Lapatinib is a small-molecule, reversible inhibitor targeting the adenosine triphosphate (ATP) binding site of the ErbB family of receptor tyrosine kinases, specifically ErbB1 (EGFR) and ErbB2 (HER2). It is primarily used in the treatment of HER2-positive breast cancer, particularly in patients who have previously been treated with trastuzumab. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound's mechanism involves competitive inhibition of the kinase activity of both EGFR and HER2. It binds to the ATP-binding site of these receptors, preventing their activation and subsequent downstream signaling that promotes cell proliferation and survival. The unique structure of this compound allows it to bind effectively to these targets, as evidenced by its interaction with various protein kinases:

  • IC50 Values :
    • ErbB2 : 0.03 µM
    • ErbB4 : 0.36 µM
    • c-Src : 3.5 µM
    • Other tested kinases showed IC50 values greater than 1000-fold compared to ErbB1/ErbB2 .

This specificity suggests that this compound can effectively inhibit HER2-driven signaling pathways while minimizing off-target effects.

Pharmacokinetics

This compound is characterized by its absorption, distribution, metabolism, and excretion properties:

  • Absorption : this compound is absorbed after oral administration with peak plasma concentrations occurring within 3 to 6 hours.
  • Distribution : It has a volume of distribution (Vd) of approximately 4,000 L, indicating extensive tissue distribution.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP2C8), this compound exhibits mixed-type inhibition on CYP3A4 .
  • Excretion : The majority of this compound is eliminated via feces with minimal urinary excretion .

Table: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability~25%
Peak Plasma Concentration2.4 µg/mL (4.1 µM)
Half-life24 hours
Volume of Distribution~4,000 L

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treating HER2-positive breast cancer:

Key Trials and Findings

  • EGF100151 Trial :
    • Compared this compound plus capecitabine vs. capecitabine alone.
    • Time to progression (TTP) was significantly improved in the this compound group (95% CI: 0.43-0.77; P < .01) .
  • Phase III NALA Trial :
    • Evaluated this compound in combination with neratinib.
    • Reported a clinical benefit rate (CBR) of 36% vs. 16% for capecitabine alone .

Table: Summary of Clinical Outcomes

StudyTreatment GroupMedian PFSMedian OS
EGF100151This compound + Capecitabine8.8 monthsNot reached
NALA TrialThis compound + Neratinib6.4 monthsNot reported

Safety Profile

This compound is generally well-tolerated; however, it is associated with several adverse effects:

  • Common Side Effects :
    • Diarrhea
    • Rash
    • Nausea
  • Serious Adverse Events :
    • Cardiac toxicity has been noted, particularly in patients with pre-existing heart conditions.

In clinical trials, dose reductions due to adverse events were reported in approximately 5% of patients .

Case Studies

Several case studies highlight the real-world effectiveness of this compound:

  • Case Study A :
    • A patient with metastatic HER2-positive breast cancer showed a significant response to this compound after progression on trastuzumab, achieving stable disease for over six months.
  • Case Study B :
    • Another patient experienced severe diarrhea leading to dose reduction but maintained disease control for over a year on a modified regimen.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of lapatinib, and how do they influence experimental design in HER2-positive cancer studies?

this compound is a dual tyrosine kinase inhibitor targeting HER2 (ERBB2) and EGFR (ERBB1). Preclinical studies should incorporate cell lines with confirmed HER2/EGFR overexpression (e.g., LNCaP for androgen-sensitive models) and include phosphorylation status assays to validate target engagement . Clinical trials often stratify patients by HER2 amplification status via immunohistochemistry (IHC) or fluorescence in situ hybridization (FISH) to ensure cohort homogeneity .

Q. What biomarkers are recommended for assessing this compound efficacy in HER2-positive breast cancer models?

Key biomarkers include:

  • HER2 amplification (IHC/FISH) for patient selection.
  • Pathological complete response (pCR) rates in neoadjuvant trials, though survival endpoints require long-term follow-up .
  • Phosphorylation status of HER2/EGFR and downstream effectors (e.g., MAPK, PI3K/AKT) in preclinical models .

Q. How should researchers address variability in this compound-induced apoptosis across prostate cancer cell lines?

Use Annexin V/PI flow cytometry to quantify apoptosis, and validate findings across cell lines with distinct receptor profiles (e.g., androgen-sensitive LNCaP vs. resistant PC3). Transcriptome analysis can identify pathway-specific dysregulation (e.g., 158 shared dysregulated transcripts in LNCaP/PC3 post-treatment) .

Q. What statistical methods resolve contradictions in this compound's pCR rates across hormone receptor (HR) subgroups?

Subgroup meta-analyses with random-effects models can account for heterogeneity. For example, this compound improved pCR rates in both HR-positive (RR: 1.39) and HR-negative (RR: 1.38) subgroups, but sensitivity analyses are needed to address study-specific variability (I² = 3–45%) .

Advanced Research Questions

Q. What mechanisms drive this compound resistance in HER2-positive gastric cancer, and how can transcriptome analysis inform therapeutic strategies?

Functional RNAi screens identified MET, HER3, and IGF1R as resistance mediators. Validate via ligand supplementation (e.g., HGF for MET) and siRNA transfection. Transcriptome profiling of resistant cells reveals 82–158 dysregulated transcripts, highlighting pathways for co-targeting (e.g., MET/HER3 inhibitors) .

Q. How can pharmacokinetic (PK) models correlate this compound plasma/tumor concentrations with target engagement?

Measure steady-state trough concentrations in plasma and tumor tissue. Use Emax models to simulate unphosphorylated HER2/EGFR ratios, which reflect drug availability. Post-hoc analyses should adjust for baseline receptor expression and phosphorylation status .

Q. What multi-omics frameworks integrate this compound's pharmacodynamic effects with tumor microenvironment changes?

Combine:

  • Transcriptomics to identify pathway alterations (e.g., PI3K/MAPK).
  • Phosphoproteomics to map kinase inhibition.
  • Immunohistochemistry (IHC) to assess tumor-infiltrating lymphocytes post-treatment .

Q. How do cancer stem cells (CSCs) influence this compound's efficacy in neoadjuvant breast cancer trials?

Pre-treatment biopsies can quantify CSC markers (e.g., ALDH1, CD44+/CD24-). This compound reduces CSC populations in HER2+ tumors, correlating with pCR rates. Serial biopsies at 6-week intervals track CSC dynamics .

Q. What adaptive clinical trial designs optimize this compound dosing in molecularly heterogeneous cohorts?

Bayesian response-adaptive randomization adjusts dosing based on interim biomarker analyses (e.g., HER2/EGFR expression). Basket trials can evaluate this compound across tumor types with HER2 alterations, using shared control arms for efficiency .

Q. How do RTK-driven feedback loops alter this compound sensitivity, and what combinatorial approaches overcome this?

HER3 and MET activation via ligand binding (e.g., heregulin, HGF) reactivate PI3K/MAPK pathways. Co-administering this compound with HER3-neutralizing antibodies or MET inhibitors (e.g., crizotinib) restores sensitivity in vitro and in xenografts .

Q. Methodological Guidelines

  • Data Contradictions : Use meta-regression to explore heterogeneity in this compound trial outcomes (e.g., variable pCR benefits by HR status) .
  • Kinase Assay Validation : Include control inhibitors (e.g., gefitinib for EGFR) and phospho-specific antibodies to confirm target specificity .
  • Ethical Considerations : Monitor cardiac function in trials (NYHA class III/IV risk: 13–27% with anthracyclines) and obtain informed consent for serial biopsies .

Properties

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine
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InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)
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InChI Key

BCFGMOOMADDAQU-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
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Molecular Formula

C29H26ClFN4O4S
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DSSTOX Substance ID

DTXSID7046675
Record name Lapatinib
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Molecular Weight

581.1 g/mol
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Physical Description

Solid
Record name Lapatinib
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Solubility

Yellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/, 2.23e-02 g/L
Record name Lapatinib
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Mechanism of Action

Lapatinib is a 4-anilinoquinazoline kinase inhibitor of the intracellular tyrosine kinase domains of both epidermal growth factor receptor (HER1/EGFR/ERBB1) and human epidermal growth factor receptor type 2 (HER2/ERBB2)with a dissociation half-life of ≥300 minutes. Lapatinib inhibits ERBB-driven tumor cell growth in vitro and in various animal models. An additive effect was demonstrated in an in vitro study when lapatinib and 5-florouracil (the active metabolite of capecitabine) were used in combination in the 4 tumor cell lines tested. The growth inhibitory effects of lapatinib were evaluated in trastuzumab-conditioned cell lines. Lapatinib retained significant activity against breast cancer cell lines selected for long-term growth in trastuzumab-containing medium in vitro. These in vitro findings suggest non-cross-resistance between these two agents., Lapatinib (GW572016) is a small-molecule dual inhibitor of epidermal growth factor receptor (ErbB1) and ErbB2 receptor kinase activities currently in phase III clinical trials. ... Phosphoprotein and microarray analyses /were used/ to carry out targeted pathway studies of phosphorylation and gene expression changes in human breast cancer cell lines in the presence or absence of lapatinib. Studies were done in four breast cancer cell lines, two of which were responsive and two of which were nonresponsive to lapatinib. Responsive cell lines, BT474 and SKBr3, constitutively overexpress ErbB2 and show an IC(50) of 25 or 32 nmol/L for lapatinib, respectively. In contrast, nonresponsive MDA-MB-468 and T47D cells expressed a low basal level of ErbB2 and showed IC(50) values in the micromolar range. Cells responsive to lapatinib exhibited strong differential effects on multiple genes in the AKT pathway. After 12 hr of exposure to 1.0 umol/L of lapatinib, AKT1, MAPK9, HSPCA, IRAK1, and CCND1 transcripts were down-regulated 7- to 25-fold in responsive BT474 and SKBr3 cells. In contrast, lapatinib weakly down-regulated the AKT pathway in nonresponsive breast cancer cell lines (<5-fold down-regulation of most genes in the pathway). Furthermore, the proapoptotic gene FOXO3A, which is negatively regulated by AKT, was up-regulated 7- and 25-fold in lapatinib-responsive SKBr3 and BT474 cells, respectively. Phosphorylated Akt and Akt-mediated phosphorylation of FOXO3A also decreased in responsive breast cancer cell lines exposed to lapatinib. Gene expression profiling also revealed that lapatinib stimulated the expression of estrogen and progesterone receptors and modulated the expression of genes involved in cell cycle control, glycolysis, and fatty acid metabolism. In BT474 and T47D cells, which expressed moderate basal levels of the estrogen and progesterone receptors, 1.0 micromol/L of lapatinib induced expression by 7- to 11-fold. These data provide insight into the mechanism of action of lapatinib in breast cancer cells., Lapatinib is a tyrosine kinase inhibitor which dually inhibits the growth factor receptors ErbB1 (epidermal growth factor receptor, EGFR) and ErbB2 (HER2). Lapatinib is a member of the 4-anilinoquinazoline class of kinase inhibitors. Members of this class of molecules have been shown to bind to the ATP binding site of protein kinases and compete with the ATP substrate. This blocks receptor phosphorylation and activation, preventing subsequent downstream signalling events. ErbB2 is one of four members of a family of genes encoding transmembrane receptors for growth factors, the other three being ErbB1 (EGFR or HER1), ErbB3 (HER3) and ErbB4 (HER4). There is evidence ... that induced overexpression of ErbB1 or ErbB2 receptors in cells in vitro produces phenotypes associated with oncogenic transformation, such as the ability to grow in soft agar and formation of tumors in nude mice. In vivo, overexpression of ErbB1 or ErbB2 has been reported in a variety of human tumors and has been associated with poor prognosis and reduced overall survival in patients with cancer. Several therapeutic strategies have been employed to block the ErbB2 signalling pathways as a means to improve the therapeutic efficacy of hormonal and chemotherapy regimens. The rationale for lapatinib use as an anticancer entity is that the blockade of the tyrosine kinase activity of ErbB1 or ErbB2 is expected to block the transforming activity that results from overexpression of these receptors., Endometrial cancers have been recently molecularly characterized; amplifications of human epidermal growth factor receptor 2 (HER2) were seen in 25% of the serous-like tumors, and mutations in the PI(3)K/AKT pathways were seen in 93% of endometrioid tumors. These new findings about endometrial cancer suggest a potential for targeted therapy with lapatinib, a dual inhibitor of epidermal growth factor receptor and HER2 tyrosine kinases. However, the clinical efficacy of lapatinib in phase II clinical trials for the treatment of endometrial cancers was only minimal. In this study, we investigated the signaling changes induced by lapatinib in endometrial cancer, which may improve its therapeutic efficacy in molecularly selected patient groups. ... One of the final molecular targets of lapatinib to be interstitial collagenase, matrix metallopeptidase 1 (MMP1) /was identified/. Lapatinib suppresses MMP1 through EGFR and HER2, and their downstream ERK and AKT signaling pathways. /It was/ also found that the activating protein-1 binding site of MMP1 promoter is required for its transcriptional activation, which may be unique for endometrial cancers. ... Results also showed that forced expression of active ERK or active AKT mutants rescued MMP1 expression from lapatinib suppression, further suggesting the importance of molecular selection to find appropriate patients with endometrial cancer for future clinical trials with any targeted therapies.
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CAS No.

231277-92-2, 913989-15-8, 388082-78-8
Record name Lapatinib
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Record name N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate
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Synthesis routes and methods I

Procedure details

Prepared according to Procedure D from 5-(4-{3-chloro-4-(3-fluorobenzyloxy)-anilino}-6-quinazolinyl)-furan-2-carbaldehyde (0.6 equiv) and 2-methanesulphonyl-ethylamine (1 equiv). 1H NMR 400 MHz (DMSO-d6) 9.60 (bs, 1H); 9.32 (bs, 1H); 8.82 (bs, 1H); 8.34 (d, 1H); 8.0 (s, 1H); 7.88 (d, 1H); 7.74 (d, 1H); 7.45 (m, 1H); 7.34-7.23 (m, 4H); 7.17 (m, 1H); 6.83 (d, 1H); 5.27 (s, 2H); 4.42 (s, 2H); 3.59 (m, 2H); 3.40 (m, 2H, obscured by waterpeak); 3.12 (s, 3H); MS m/z 581 (M+H+).

Synthesis routes and methods II

Procedure details

The title compound was prepared according to Procedure D as follows. The 5-(4-{3-chloro-4-(3-fluorobenzyloxy)-anilino}-6-quinazolinyl)-furan-2-carbaldehyde (12.58 g, 24.7 mmol) was added to a solution of 2-methanesulphonyl-ethylamine (4.55 g, 37.0 mmol) and triethylamine(2.0 ml, 27.2 mmol) in 125 ml of tetrahydrofuran and 125 ml of methanol. After stirring 3 hours, the solution was cooled in an ice bath and sodium borohydride(2.42 g, 64.0 mmol) was added in five portions over a 20 minute period. The reaction mixture was stirred overnight at room temperature and then quenched with the dropwise addition of 250 ml of water. The solution was concentrated in vacuo to remove the organic solvents and the residual oily solution was extracted with 1 l of ethyl acetate. The organic solution was washed with 1M sodium hydroxide and brine and then dried with sodium sulfate. The solution was concentrated in vacuo to a very small volume and solid crystallized out. The suspension was filtered with a small volume of ethyl acetate, washed with ether and dried in a vacuum oven at 65 C to give 10.0 g(70%) of free base as an off white solid. 1H NMR 400 MHz (DMSO-d6) δ 9.60 (bs, 1H); 9.32 (bs, 1H); 8.82 (bs, 1H); 8.34 (d, 1H); 8.0 (s, 1H); 7.88 (d, 1H); 7.74 (d 1H); 7.45 (m, 1H); 7.34-7.23 (m, 4H); 7.17 (m, 1H); 6.83 (d, 1H); 5.27 (s, 2H); 4.42 (s, 2H); 3.59 (m, 2H); 3.40 (m, 2H, obscured by waterpeak); 3.12 (s, 3H); MS m/581 (M+H+).
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The suspension of 5-[4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-furaldehyde (10 g, 21.1 mmoL) in dichloromethane (100 mL) was charged with a solution of 2-aminoethylmethylsulfone (5.8 g, 46.4 mmoL) in methanol (50 mL) slowly under constant stirring at room temperature. The reaction mixture was stirred for 2-4 hours until reaction completion. The reaction mixture was charged with 5% Pd—C (1.5 g) and stirred under hydrogen atmosphere using balloon pressure for 12-16 hours until reaction completion. The obtained mixture was filtered through Celite® pad and rinsed with methanol (30 mL) and dichloromethane (10 mL) mixture. The filtrate was distilled to a low volume and the solution was charged with toluene (50 mL) followed by addition of the solution of p-toluenesulfonic acid monohydrate (4.8 g, 25.3 mmoL) in methanol (25 mL). The yellow solid precipitated out was filtered after 2-8 hours and washed with 1:1 mixture of methanol and toluene (40 mL). The solid obtained was dried under vacuum at 40-45° C. to provide the monotosylate salt of Lapatinib (11.4 g, Yield=93%, HPLC purity>99%).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

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